![molecular formula C11H11N3O4S B4089264 N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide](/img/structure/B4089264.png)
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide
Overview
Description
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide is a chemical compound that has shown promising results in scientific research. This compound is commonly referred to as HNCP and has been studied extensively for its potential use in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of HNCP is not fully understood, but studies have suggested that it works by inhibiting key enzymes and proteins in the target organisms. In insects, HNCP is believed to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. In cancer cells, HNCP is believed to induce apoptosis by activating caspases, a family of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects
HNCP has been shown to have various biochemical and physiological effects. In insects, HNCP causes paralysis and death by disrupting the nervous system. In cancer cells, HNCP induces apoptosis, leading to cell death. Additionally, HNCP has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using HNCP in lab experiments is its potent insecticidal and anti-cancer activity. Additionally, HNCP is relatively easy to synthesize and has a high purity yield. However, one of the main limitations of using HNCP in lab experiments is its toxicity. HNCP is highly toxic to humans and animals, making it difficult to handle and use safely.
Future Directions
There are several future directions for the research on HNCP. One potential area of research is its use as a pesticide in agriculture. Studies have shown that HNCP is effective against various pests, making it a potential candidate for use in crop protection. Additionally, further research is needed to understand the mechanism of action of HNCP and its potential use in cancer therapy. Finally, research is needed to develop safer and more effective formulations of HNCP that can be used in various applications.
Scientific Research Applications
HNCP has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a pesticide. Studies have shown that HNCP exhibits potent insecticidal activity against various pests, including mosquitoes, cockroaches, and termites. Additionally, HNCP has been studied for its potential use as an anti-cancer agent. Studies have shown that HNCP can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c15-9-4-3-7(14(17)18)5-8(9)12-11(19)13-10(16)6-1-2-6/h3-6,15H,1-2H2,(H2,12,13,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKPAGBYVUJUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49818954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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